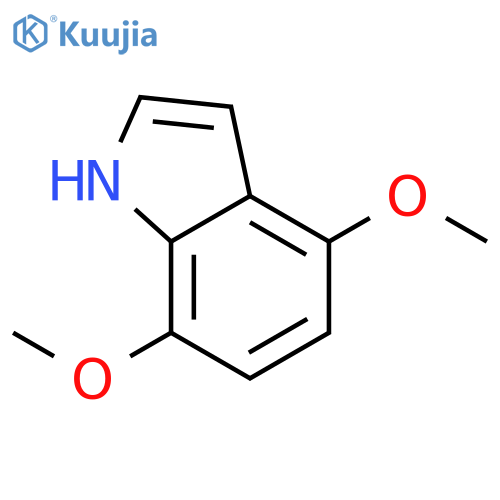Cas no 23876-39-3 (4,7-dimethoxy-1H-Indole)

4,7-dimethoxy-1H-Indole structure
商品名:4,7-dimethoxy-1H-Indole
4,7-dimethoxy-1H-Indole 化学的及び物理的性質
名前と識別子
-
- 4,7-dimethoxy-1H-Indole
- 4,7-DIMETHOXYINDOLE
- Oprea1_018159
- BP-10281
- 23876-39-3
- AKOS006274169
- E77209
- CS-0197071
- OUDGAYDZZUTPPC-UHFFFAOYSA-N
- Maybridge1_006440
- 1H-Indole, 4,7-dimethoxy-
- MFCD00178512
- DTXSID30333510
- HMS559M16
- 10W-0828
- SCHEMBL593491
-
- MDL: MFCD00178512
- インチ: InChI=1S/C10H11NO2/c1-12-8-3-4-9(13-2)10-7(8)5-6-11-10/h3-6,11H,1-2H3
- InChIKey: OUDGAYDZZUTPPC-UHFFFAOYSA-N
- ほほえんだ: COC1=C2C=CNC2=C(C=C1)OC
計算された属性
- せいみつぶんしりょう: 177.07903
- どういたいしつりょう: 177.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 34.2Ų
じっけんとくせい
- PSA: 34.25
4,7-dimethoxy-1H-Indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1221129-1g |
4,7-Dimethoxy-1H-indole |
23876-39-3 | 95% | 1g |
$850 | 2024-06-03 | |
| Ambeed | A601630-50mg |
4,7-Dimethoxy-1H-indole |
23876-39-3 | 97% | 50mg |
$27.0 | 2025-02-26 | |
| Apollo Scientific | OR322581-250mg |
4,7-Dimethoxy-1H-indole |
23876-39-3 | 97% | 250mg |
£127.00 | 2025-02-20 | |
| abcr | AB340192-100 mg |
4,7-Dimethoxy-1H-indole; . |
23876-39-3 | 100mg |
€208.80 | 2023-04-26 | ||
| Chemenu | CM234090-250mg |
4,7-Dimethoxy-1H-indole |
23876-39-3 | 95%+ | 250mg |
$305 | 2024-07-28 | |
| Aaron | AR00I5B7-1g |
1H-Indole, 4,7-dimethoxy- |
23876-39-3 | 98% | 1g |
$356.00 | 2023-12-14 | |
| A2B Chem LLC | AI45591-50mg |
4,7-Dimethoxyindole |
23876-39-3 | 95% | 50mg |
$35.00 | 2024-04-20 | |
| A2B Chem LLC | AI45591-100mg |
4,7-Dimethoxyindole |
23876-39-3 | 95% | 100mg |
$52.00 | 2024-04-20 | |
| Apollo Scientific | OR322581-100mg |
4,7-Dimethoxy-1H-indole |
23876-39-3 | 97% | 100mg |
£60.00 | 2025-02-20 | |
| Ambeed | A601630-250mg |
4,7-Dimethoxy-1H-indole |
23876-39-3 | 97% | 250mg |
$85.0 | 2025-02-26 |
4,7-dimethoxy-1H-Indole 関連文献
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
23876-39-3 (4,7-dimethoxy-1H-Indole) 関連製品
- 3189-22-8(7-methoxy-1H-indole)
- 35308-00-0(4-Methoxyacridin-9-ol)
- 21269-34-1(4-Hydroxy-8-methoxyquinoline)
- 58868-41-0(Quinoline,5,8-dimethoxy-)
- 31165-13-6(6,7-dimethoxy-1H-Indole)
- 27508-85-6(5,7-Dimethoxy Indole)
- 951-06-4(4,7-Phenanthroline,5-methoxy-)
- 57334-35-7(5-methoxy-8-Quinolinol)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:23876-39-3)4,7-dimethoxy-1H-Indole

清らかである:99%
はかる:1g
価格 ($):546.0